molecular formula C7H11N3OS2 B2738425 5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871673-10-8

5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B2738425
CAS RN: 871673-10-8
M. Wt: 217.31
InChI Key: WIFSGOAHPPGXIL-UHFFFAOYSA-N
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Description

“5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 871673-10-8 . It has a molecular weight of 217.32 . The IUPAC name for this compound is 5-[(tetrahydro-2-furanylmethyl)amino]-1,3,4-thiadiazole-2-thiol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3OS2/c12-7-10-9-6(13-7)8-4-5-2-1-3-11-5/h5H,1-4H2,(H,8,9)(H,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a melting point of 123-124 degrees Celsius . Other physical and chemical properties such as boiling point and solubility were not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol and related compounds have been investigated for their antimicrobial properties. A study by Xie et al. (2017) examined various thiadiazole derivatives for antimicrobial effects against common pathogens such as S. aureus and E. coli, demonstrating their potential as novel antimicrobial agents (Xie et al., 2017).

Angiotensin II Receptor Antagonistic Activities

Compounds bearing thiadiazole rings, such as the one , have been studied for their potential in inhibiting the angiotensin II receptor, impacting cardiovascular health. Kohara et al. (1996) reported that such compounds exhibit significant inhibitory effects on the angiotensin II-induced pressor response (Kohara et al., 1996).

Corrosion Inhibition

The effectiveness of 5-amino 1,3,4-thiadiazole-2-thiol in inhibiting corrosion of metals in acidic environments has been researched. A study by Ouici et al. (2017) demonstrated its use as an effective corrosion inhibitor for mild steel in hydrochloric acid medium, highlighting its potential industrial applications (Ouici et al., 2017).

Antioxidant Properties

Research into thiadiazole derivatives has also explored their antioxidant properties. Lelyukh et al. (2021) synthesized various thiadiazole derivatives and evaluated their in vitro antioxidant activity, finding some compounds with significant radical scavenging abilities (Lelyukh et al., 2021).

Carbonic Anhydrase Inhibition

Thiadiazole derivatives have been studied for their inhibitory effects on carbonic anhydrases, enzymes important in various physiological processes. Supuran et al. (1998) found that certain thiadiazole compounds have strong inhibitory effects on different isozymes of carbonic anhydrase (Supuran et al., 1998).

Antibacterial Agents Design

Yusuf et al. (2017) synthesized new thiadiazole derivatives based on molecular design approaches, targeting antibacterial activity. Their findings suggest potential applications in creating effective antibacterial agents (Yusuf et al., 2017).

Heavy Metal Ion Detection

A study by Mir et al. (2018) used a thiadiazole derivative to create a fluorescent probe for detecting heavy metal ions in water, showing its utility in environmental monitoring and safety (Mir et al., 2018).

properties

IUPAC Name

5-(oxolan-2-ylmethylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS2/c12-7-10-9-6(13-7)8-4-5-2-1-3-11-5/h5H,1-4H2,(H,8,9)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFSGOAHPPGXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NNC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol

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